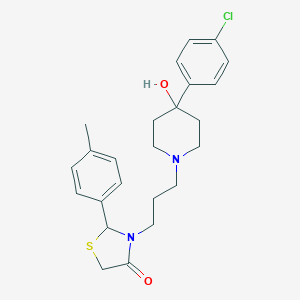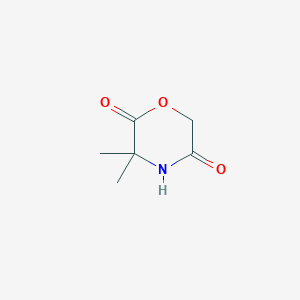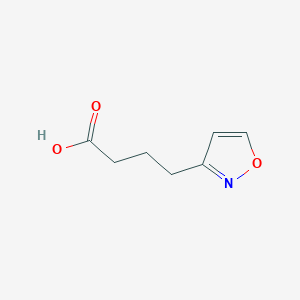
2-(Trifluoromethoxy)phenyl isothiocyanate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves transition-metal-free methods, such as the efficient method described for synthesizing structurally diversified trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines from 2-isothiocyanobiaryls and aryl alkyl isothiocyanates using phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of trifluoromethanesulfonic acid (Zhao, Han, & Zhang, 2018).
Molecular Structure Analysis
Molecular structure analysis of 2-(trifluoromethoxy)phenyl isothiocyanate and its derivatives can be conducted using various spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the molecular structures of similar compounds have been elucidated, showing the influence of substituents on the molecule's reactivity and properties (Adamczyk-Woźniak et al., 2021).
Chemical Reactions and Properties
Isothiocyanates, including 2-(trifluoromethoxy)phenyl isothiocyanate, undergo various chemical reactions, such as cycloisomerization, which allows for the synthesis of diverse indole derivatives (Organic & biomolecular chemistry, 2014). Their chemical properties are influenced by the presence of the isothiocyanate group, which is reactive towards nucleophiles, and the electron-withdrawing trifluoromethoxy group, which affects the electronic properties of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1. General Information “2-(Trifluoromethoxy)phenyl isothiocyanate” is a chemical compound with the linear formula CF3OC6H4NCS . It has a molecular weight of 219.18 and a refractive index of n20/D 1.543 (lit.) . It has a boiling point of 215 °C (lit.) and a density of 1.354 g/mL at 25 °C (lit.) .
2. Application in Thiophene Synthesis Thiophene derivatives are an important class of heterocyclic compounds applied in various scientific fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science . They are also used as key materials in organic light-emitting diodes, organic field-effect transistors, and organic photovoltaics . Some known drugs used for the treatment of major depressive disorder, type 2 diabetes, and heart disease, such as duloxetine, canagliflozin, and clopidogrel also have a thiophene moiety in their structures .
Isothiocyanates, including “2-(Trifluoromethoxy)phenyl isothiocyanate”, are key reactants in the synthesis of thiophene derivatives . For example, the reaction of pyridine-2,6-bis (3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds produces polysubstituted thiophenes containing a 2,6-pyridine moiety . The synthesized compounds were screened for anticancer activity against two human cancer cell lines (HEPG2 and MCF7). Some of the compounds showed better activity than the reference drug doxorubicin .
For example, isothiocyanates can react with amines to form thioureas, which are used in various fields such as medicinal chemistry for their biological activities . They can also react with alcohols to form thiocarbonates, which are used as intermediates in organic synthesis .
For example, isothiocyanates can react with amines to form thioureas, which are used in various fields such as medicinal chemistry for their biological activities . They can also react with alcohols to form thiocarbonates, which are used as intermediates in organic synthesis .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
1-isothiocyanato-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-4-2-1-3-6(7)12-5-14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJYPIWOGCCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380480 | |
| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)phenyl isothiocyanate | |
CAS RN |
175205-33-1 | |
| Record name | 1-Isothiocyanato-2-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)


![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)



